{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene typically involves the esterification of D-Glutamic acid with N-Heptanoyl chloride and benzyl alcohol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Oxidation: Various oxidized derivatives of the benzene ring.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but a less complex structure.
Methyl butyrate: Another ester with a similar functional group but different alkyl chain length.
Benzyl acetate: An ester with a benzene ring, similar to {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene, but with different substituents.
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to simpler esters .
Properties
CAS No. |
79337-26-1 |
---|---|
Molecular Formula |
C19H26NO5- |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4R)-4-(heptanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C19H27NO5/c1-2-3-4-8-11-17(21)20-16(12-13-18(22)23)19(24)25-14-15-9-6-5-7-10-15/h5-7,9-10,16H,2-4,8,11-14H2,1H3,(H,20,21)(H,22,23)/p-1/t16-/m1/s1 |
InChI Key |
NLUJQYNCYMSIRZ-MRXNPFEDSA-M |
Isomeric SMILES |
CCCCCCC(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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